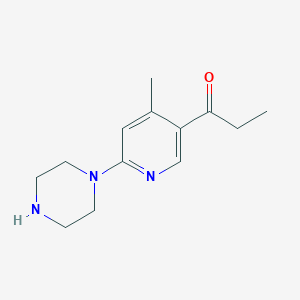
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a fluorophenoxy methyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde typically involves the reaction of 2-fluorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: 5-((2-Fluorophenoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((2-Fluorophenoxy)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The fluorophenoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenoxymethyl-furan-2-carbaldehyde: Similar structure but lacks the fluorine atom.
5-(4-Methoxyphenyl)-furan-2-carbaldehyde: Contains a methoxy group instead of a fluorophenoxy group.
5-(2-Fluorophenyl)-furan-2-carbaldehyde: Similar but lacks the methylene bridge between the furan and phenyl rings.
Uniqueness
5-((2-Fluorophenoxy)methyl)furan-2-carbaldehyde is unique due to the presence of both the fluorophenoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal chemistry applications .
Propiedades
Fórmula molecular |
C12H9FO3 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
5-[(2-fluorophenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9FO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
Clave InChI |
ANNFAQCMPDDFLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


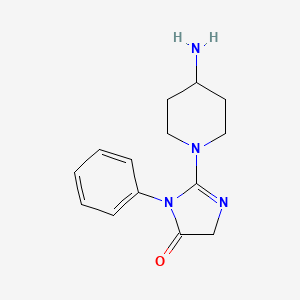
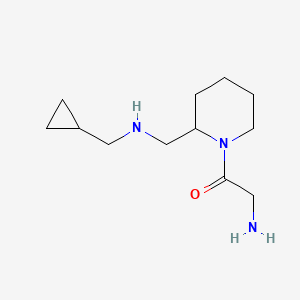
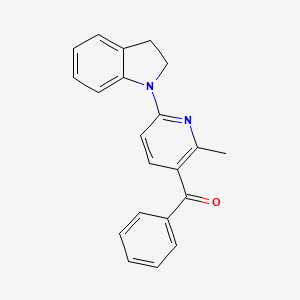

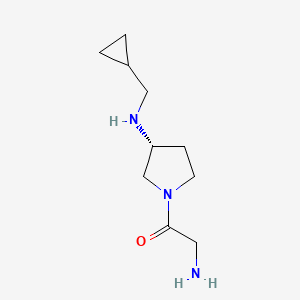
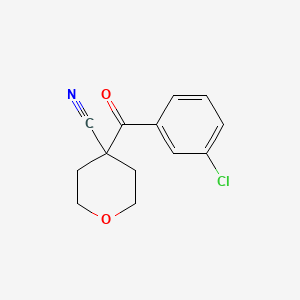
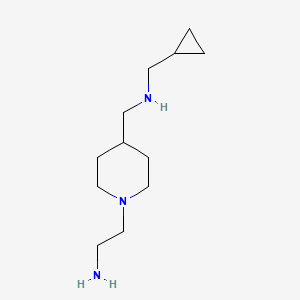
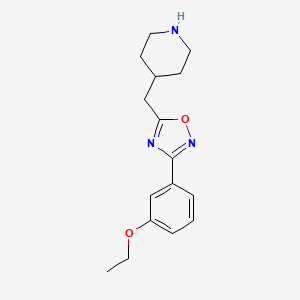

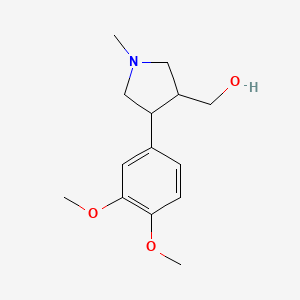
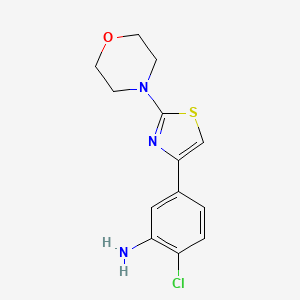
![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
